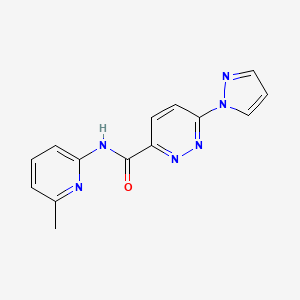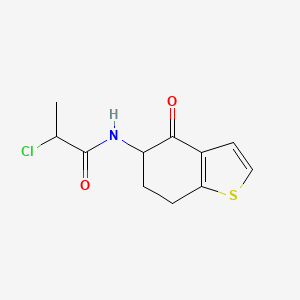
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids.
Mécanisme D'action
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide acts as a potent agonist of the CB1 and CB2 receptors. When it binds to these receptors, it activates a signaling pathway that leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This activation of the CB1 and CB2 receptors is responsible for the psychoactive effects of cannabinoids, including the feeling of euphoria and relaxation.
Biochemical and Physiological Effects
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain sensation, increase appetite, and improve memory function. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide is a potent agonist of the CB1 and CB2 receptors, and it has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids. One of the advantages of using 2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide in lab experiments is its potency, which allows researchers to study the effects of cannabinoids at very low concentrations. However, one of the limitations of using 2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide is its potential for toxicity, which can limit its use in certain types of experiments.
Orientations Futures
There are many future directions for research on 2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide and other synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids that are more potent and selective than 2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and other organs. Finally, there is a need for more research on the therapeutic potential of synthetic cannabinoids for various medical conditions.
Méthodes De Synthèse
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-chloro-N-(4-hydroxyphenyl)propanamide with thionyl chloride to form 2-chloro-N-(4-chlorophenyl)propanamide. This compound is then reacted with 2-aminothiophenol to form 2-chloro-N-(4-chlorophenyl)-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide. This compound is then further reacted with acetic anhydride to form 2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide.
Applications De Recherche Scientifique
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide has been used extensively in scientific research to study the physiological and biochemical effects of cannabinoids. It is a potent agonist of the CB1 and CB2 receptors, and it has been used to study the effects of cannabinoids on various physiological processes, including pain sensation, appetite, and memory.
Propriétés
IUPAC Name |
2-chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c1-6(12)11(15)13-8-2-3-9-7(10(8)14)4-5-16-9/h4-6,8H,2-3H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOQYNDFTMFQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC2=C(C1=O)C=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

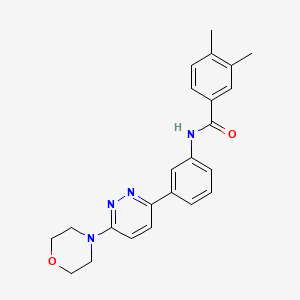
![1-[4-(tert-butyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol](/img/structure/B2978767.png)
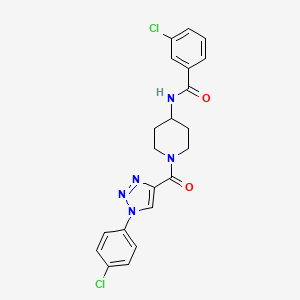
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2978774.png)


![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2978777.png)
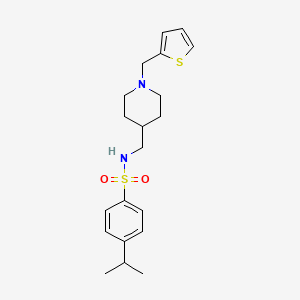


![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2978783.png)


